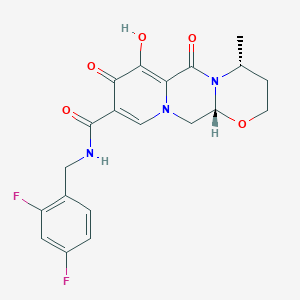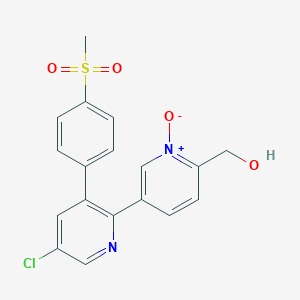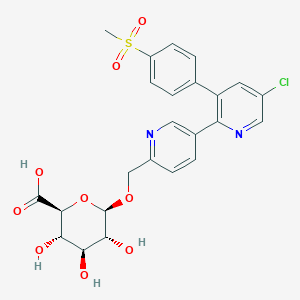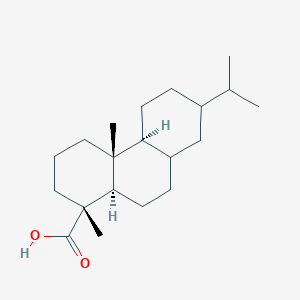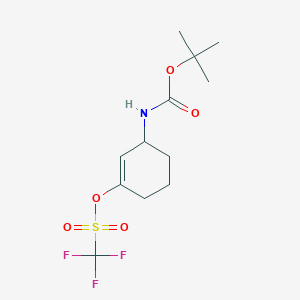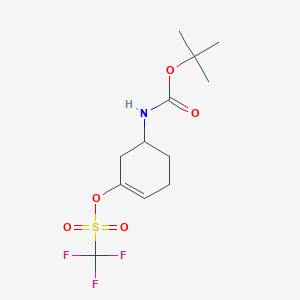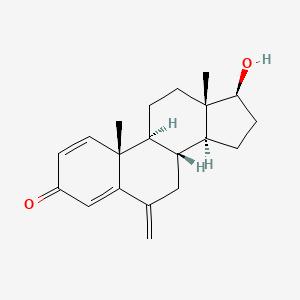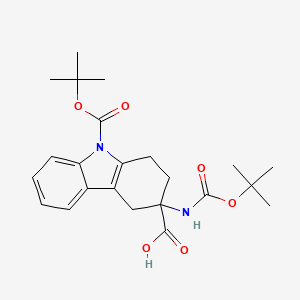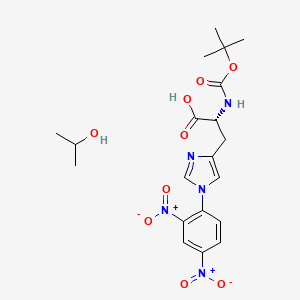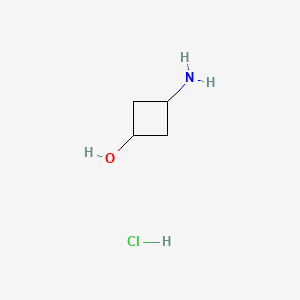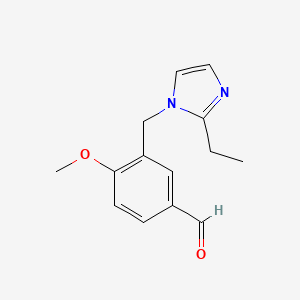
(±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the epoxy group and the cis double bonds. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy could be used to confirm the structure .Chemical Reactions Analysis
The epoxy group is highly reactive and can undergo a variety of reactions, including ring-opening reactions catalyzed by acids or bases. The double bonds could potentially participate in reactions such as hydrogenation or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an epoxy group could make the compound more polar and potentially increase its reactivity .properties
CAS RN |
97697-79-5 |
|---|---|
Product Name |
(±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene |
Molecular Formula |
C₁₉H₃₄O |
Molecular Weight |
278.47 |
synonyms |
rel-(2R,3S)-2-Ethyl-3-(2Z,5Z)-2,5-pentadecadien-1-yloxirane; (2R,3S)-rel-2-Ethyl-3-(2Z,5Z)-2,5-pentadecadienyl-oxirane; [2α,3α(2Z,5Z)]-2-Ethyl-3-(2,5-pentadecadienyl)-oxirane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



